molecular formula C10H15N5O10P2 B1655338 2'-Deoxyguanosine-5'-diphosphate CAS No. 3493-09-2

2'-Deoxyguanosine-5'-diphosphate

Cat. No.: B1655338
CAS No.: 3493-09-2
M. Wt: 427.20 g/mol
InChI Key: CIKGWCTVFSRMJU-KVQBGUIXSA-N
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Description

2’-Deoxyguanosine-5’-Diphosphate is a nucleotide composed of a guanine base, a deoxyribose sugar, and two phosphate groups. It is a crucial component in the synthesis of deoxyribonucleic acid (DNA) and plays a significant role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-5’-Diphosphate typically involves the phosphorylation of 2’-deoxyguanosine. This can be achieved through enzymatic methods using nucleoside diphosphate kinases or chemical phosphorylation using phosphoric acid derivatives .

Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-5’-Diphosphate often employs biotechnological methods, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyguanosine-5’-Diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Deoxyguanosine-5’-Diphosphate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-5’-Diphosphate involves its incorporation into DNA during replication and repair processes. It serves as a substrate for DNA polymerases and other enzymes involved in nucleotide metabolism. The compound can also inhibit certain enzymes, such as xanthine phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase, affecting nucleotide synthesis pathways .

Comparison with Similar Compounds

  • 2’-Deoxyadenosine-5’-Diphosphate
  • 2’-Deoxycytidine-5’-Diphosphate
  • 2’-Deoxythymidine-5’-Diphosphate

Comparison: 2’-Deoxyguanosine-5’-Diphosphate is unique due to its guanine base, which allows it to form specific hydrogen bonds and participate in unique biochemical pathways. Compared to other deoxyribonucleoside diphosphates, it has distinct roles in DNA synthesis and repair, making it a critical component in genetic and cellular processes .

Properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKGWCTVFSRMJU-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027110
Record name [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dGDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.5 mg/mL
Record name dGDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3493-09-2
Record name dGDP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3493-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dGDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyguanosine-5'-diphosphate
Reactant of Route 2
2'-Deoxyguanosine-5'-diphosphate
Reactant of Route 3
Reactant of Route 3
2'-Deoxyguanosine-5'-diphosphate
Reactant of Route 4
2'-Deoxyguanosine-5'-diphosphate
Reactant of Route 5
2'-Deoxyguanosine-5'-diphosphate
Reactant of Route 6
2'-Deoxyguanosine-5'-diphosphate

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